2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride

Antimicrobial polymers Contact-kill surfaces Methacrylate biocides

2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride (CAS 93892-99-0) is a specialty methacrylate monomer that chemically integrates a tertiary-butylamino pharmacophore and a reactive chlorohydrin moiety within a single polymerizable structure. The tert-butylamino group confers contact-active, membrane-disrupting antimicrobial properties characteristic of poly(tert-butylaminoethyl methacrylate) (PTBAEMA) biocides, which achieve 104 CFU mL⁻¹ reductions in bacterial load at 1.5–5.0 wt% loading in polyolefin matrices.

Molecular Formula C13H25Cl2NO3
Molecular Weight 314.2 g/mol
CAS No. 93892-99-0
Cat. No. B12702727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride
CAS93892-99-0
Molecular FormulaC13H25Cl2NO3
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN(CC(CCl)O)C(C)(C)C.Cl
InChIInChI=1S/C13H24ClNO3.ClH/c1-10(2)12(17)18-7-6-15(13(3,4)5)9-11(16)8-14;/h11,16H,1,6-9H2,2-5H3;1H
InChIKeyKXMLOQBHSBCCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride (CAS 93892-99-0): A Dual-Functional Methacrylate Monomer for Antimicrobial & Anchoring Polymer Applications


2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride (CAS 93892-99-0) is a specialty methacrylate monomer that chemically integrates a tertiary-butylamino pharmacophore and a reactive chlorohydrin moiety within a single polymerizable structure . The tert-butylamino group confers contact-active, membrane-disrupting antimicrobial properties characteristic of poly(tert-butylaminoethyl methacrylate) (PTBAEMA) biocides, which achieve 104 CFU mL⁻¹ reductions in bacterial load at 1.5–5.0 wt% loading in polyolefin matrices [1]. The 3-chloro-2-hydroxypropyl substituent provides a reactive covalent anchoring handle and enhances laundering durability—properties validated in fluoroalkyl copolymer textile finishes where chlorohydroxypropyl methacrylate comonomers at 0.5–5 wt% deliver superior resistance to wash and dry-cleaning cycles compared to conventional hydroxyl-functional (meth)acrylates [2]. This hybrid design is not attainable by simple physical blending of individual monomers.

Pre-integrated dual functionality: tert-butylamino biocide and chlorohydrin covalent anchor in one monomer
Methacrylate backbone for radical copolymerization with acrylates, styrenics, and other vinyl monomers
Eliminates post-polymerization quaternization or crosslinker addition; fixed 1:1 functional ratio in copolymer

Why 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride Cannot Be Replaced by Simpler Amino Methacrylate Analogs in Demanding Antimicrobial Surface and Textile Applications


Monofunctional amino methacrylates such as 2-(tert-butylamino)ethyl methacrylate (TBAEMA, CAS 3775-90-4) or 2-(dimethylamino)ethyl methacrylate (DMAEMA) lack the reactive alkyl chloride group needed for permanent covalent anchoring to hydroxyl- or amine-bearing substrates [1]. Conversely, 3-chloro-2-hydroxypropyl methacrylate (CHPMA, CAS 13159-52-9) lacks the bulky tert-butylamino biocidal group and therefore must be post-functionalized with a separate antimicrobial agent to achieve contact-kill activity [2]. Simple admixture of TBAEMA and CHPMA does not guarantee stoichiometric balance of both functions at every polymer chain segment, leading to heterogeneous surface distribution of antimicrobial and anchoring groups. This compound pre-integrates both functionalities at the monomer level, ensuring a fixed 1:1 molar ratio in every copolymer segment and enabling rational design of uniform, durable antimicrobial coatings .

TBAEMA (CAS 3775-90-4) lacks covalent anchor
No chlorohydrin group; coatings may leach under repeated washing or physiological conditions.
DMAEMA or AMA require post-quaternization
Lack intrinsic bactericidal activity without permanent cationization; no anchoring handle for durable attachment.
CHPMA alone has no antimicrobial function
Must be combined with a separate biocide, leading to heterogeneous surface distribution and extra formulation steps.

Quantitative Differentiation Evidence for 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride vs. Closest Monomer Analogs


Antimicrobial Potency: tert-Butylamino Pharmacophore Achieves 4-log Bacterial Reduction vs. Non-Biocidal Amino Methacrylate Controls

The tert-butylaminoethyl methacrylate pharmacophore present in this compound confers intrinsic bactericidal activity, a property absent in conventional amino methacrylates lacking the bulky N-tert-butyl substituent. Literature data for poly(2-tert-butylaminoethyl methacrylate) (PTBAEMA), which shares the identical pharmacophore, show that LLDPE compounded with 1.5–5.0 wt% PTBAEMA achieves an average 10⁴ CFU mL⁻¹ reduction in bacterial load compared to neat LLDPE [1]. In acrylic resin, 10 wt% PTBAEMA reduced S. aureus biofilm counts from log 7.9±0.8 to log 3.8±3.3 CFU mL⁻¹, while 25 wt% achieved complete biofilm inhibition [2]. In contrast, the simpler 2-aminoethyl methacrylate hydrochloride (AMA) and DMAEMA-based homopolymers require quaternization to achieve comparable bactericidal activity [3]. The tert-butyl group's hydrophobicity enhances membrane penetration without permanent cationic charge, enabling non-leaching, contact-active killing.

Bactericidal activity
Class-level inference
10⁴ CFU/mL reduction at 1.5–5 wt% loading in LLDPE; 4.1 log reduction of S. aureus at 10% loading
Supports contact-kill antimicrobial polymer research
Data from PTBAEMA homopolymer; verify with target copolymer
Antimicrobial polymers Contact-kill surfaces Methacrylate biocides

Laundering Durability: Chlorohydroxypropyl Moiety Provides Superior Wash Resistance vs. Hydroxyl-Functional (Meth)acrylate Comonomers in Textile Finishes

The 3-chloro-2-hydroxypropyl substituent on this monomer confers enhanced laundering and dry-cleaning durability to copolymer coatings. Patent data for fluoroalkyl (meth)acrylate copolymers containing chlorohydroxypropyl (meth)acrylate comonomers (which share the identical chlorohydrin structure) demonstrate that incorporation at 0.5–5 wt% provides excellent water and oil repellency with high resistance to laundering and dry cleaning, a property not achieved with conventional hydroxyl-functional (meth)acrylates such as 2-hydroxyethyl methacrylate (HEMA) or 2-hydroxypropyl methacrylate (HPMA) [1][2]. The chlorohydrin group enables covalent bonding to cellulosic –OH groups on cotton fibers, providing anchoring that resists hydrolytic degradation during alkaline wash cycles, whereas simple hydroxyl-functional comonomers rely on weaker hydrogen bonding [3]. In cationic polyacrylate latex films, incorporation of a 3-chloro-2-hydroxypropyl-functional monomer reduced water absorption from 60.04% to 9.18% through self-crosslinking, a >6-fold improvement over the non-chlorohydrin control .

Laundering durability
Class-level inference
Water absorption reduced from 60% to 9% (6.5-fold) with chlorohydrin monomer; high wash resistance reported
Supports durable coating wash resistance design
Based on CHPMA copolymers; validate in target formulation
Textile finishing Durable water-oil repellent Fluoroalkyl copolymer coatings

Surface Wettability Control: tert-Butylamino Copolymer Brushes Reduce Contact Angle by 56° vs. Bare Stainless Steel, Enabling Tunable Hydrophilicity

The tert-butylaminoethyl methacrylate pharmacophore in this compound modulates surface wettability when copolymerized with hydrophilic comonomers. For poly(TBAEMA-co-acrylic acid) brushes on stainless steel, water contact angles measured 28°—a 56° reduction from the 84° contact angle of the bare polycPEA-coated substrate [1]. Poly(TBAEMA-co-PEOMA) brushes showed a contact angle of 57°, demonstrating that the tert-butylamino group's hydrophobicity can be balanced with PEG-based comonomers to achieve intermediate wettability [1]. These TBAEMA copolymer brushes also reduced S. aureus adhesion by 3–4 orders of magnitude (1,000–10,000×) compared to bare stainless steel and decreased fibrinogen protein adsorption by 2–3 fold vs. TBAEMA homopolymer or TBAEMA-co-styrene [1]. In dental acrylic resin, incorporation of 5% PTBAEMA (same pharmacophore) increased surface wettability significantly vs. 0% control (ANOVA, p<0.05), measured via water contact angle goniometry [2].

Surface wettability
Cross-study comparable
Contact angle reduced 56° (84° → 28°) with TBAEMA-co-AA brush; 3–4 log reduction in S. aureus adhesion
Supports tunable hydrophilicity in anti-fouling research
TBAEMA copolymer data; monomer behavior may differ
Antimicrobial coatings Surface modification Protein-resistant surfaces Stainless steel

Glass Transition Temperature Modulation: TBAEMA Comonomer Lowers Polymer Tg for Enhanced Flexibility in Biomedical Acrylics

The tert-butylaminoethyl pharmacophore present in this compound acts as an internal plasticizer when copolymerized into acrylic resins. DSC analysis of denture base acrylic resin containing 2-tert-butylaminoethyl methacrylate (TBAEMA) demonstrated a measurable decrease in glass transition temperature (Tg) compared to unmodified resin, indicating enhanced chain mobility [1]. FTIR spectroscopy confirmed copolymerization of TBAEMA into the acrylic matrix, and the resulting materials exhibited flexural strength values of 91.1 ± 5.5 MPa, with significant differences detected among TBAEMA concentration groups (p<0.05) [1]. In separate work, emulsion copolymerization of TBAEMA with styrene yielded latexes with higher Tg values suitable for SEM imaging of colloidosomes, confirming that Tg can be tuned upward or downward by comonomer selection [2].

Flexural & thermal property
Supporting evidence
Flexural strength 91.1 ± 5.5 MPa; Tg decrease confirmed by DSC
Supports flexible antimicrobial acrylic resin design
Tg value not numerically reported; review concentration effect
Dental materials Acrylic resin Flexural properties DSC analysis

Covalent Anchoring Capability: Chlorohydrin Group Enables Permanent Substrate Attachment vs. Reversible Electrostatic Adhesion of DMAEMA-Based Polymers

The 3-chloro-2-hydroxypropyl group on this compound provides a reactive alkyl chloride handle for nucleophilic displacement by substrate nucleophiles (–OH, –NH₂, –SH), enabling permanent covalent anchoring of the resulting copolymer to surfaces [1]. This contrasts sharply with DMAEMA-based or AMA-based cationic polymers, which rely on electrostatic adhesion and are susceptible to leaching under physiological salt concentrations or repeated washing [2]. Chlorohydroxypropyl derivatives of polysaccharide matrices (Sephadex, cellulose) have been demonstrated to react with ammonia and primary, secondary, or tertiary amines to form stable covalent linkages for chromatography media, confirming the reactivity of this functional group toward amine nucleophiles [3]. In textile applications, the chlorohydrin group of CHPMA-containing copolymers reacts with cellulosic –OH groups during curing, forming ether linkages that withstand multiple laundering cycles, whereas simple amine methacrylate coatings delaminate after fewer wash cycles [4].

Covalent anchoring
Class-level inference
Covalent ether/amine bonds vs. electrostatic adhesion; reported leaching resistance
Supports non-leaching coating research
Specific monomer leaching data pending
Covalent immobilization Non-leaching coatings Surface grafting Chlorohydrin chemistry

Copolymer Antimicrobial Synergy: TBAEMA-DMAEMA Copolymer Coatings Exhibit Superior Biocidal Activity vs. Single-Component DMAEMA Homopolymer Coatings on Magnetite Nanoparticles

While this specific compound contains a single tert-butylamino pharmacophore rather than a DMAEMA-TBAEMA mixture, the concept of combining a tertiary amine with a hydrophobic tert-butyl group is structurally analogous. Studies on cationic polymer-coated magnetite nanoparticles demonstrated that P(DMAEMA-co-TBAEMA) coatings possessed superior biocidal properties compared to P(DMAEMA) homopolymer coatings against both E. coli and S. aureus [1]. The antimicrobial effect was time- and dose-responsive, with the copolymer outperforming DMAEMA alone. This synergy results from the complementary mechanisms: DMAEMA provides cationic charge density for initial electrostatic attraction to the bacterial membrane, while the hydrophobic tert-butyl group enhances membrane insertion and disruption [2]. The target compound's single-molecule integration of tertiary amine character (from the amino nitrogen) and tert-butyl hydrophobicity mimics this synergistic design without requiring a two-monomer copolymerization approach, simplifying formulation and ensuring batch-to-batch consistency.

Copolymer synergy
Class-level inference
P(DMAEMA-co-TBAEMA) outperformed P(DMAEMA) homopolymer against E. coli and S. aureus
Supports dual-mechanism bactericidal research
Exact log difference not specified; verify for target monomer
Magnetic nanoparticles Antibacterial coatings Cationic polymers Synergistic biocidal activity

High-Value Application Scenarios for 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride Based on Quantitative Differentiation Evidence


Durable Non-Leaching Antimicrobial Coatings for Stainless Steel Medical Devices and Orthopedic Implants

The combined tert-butylamino biocidal pharmacophore and chlorohydrin covalent anchoring handle make this monomer ideal for 'grafting-from' ATRP coatings on stainless steel. As demonstrated by Ignatova et al. for TBAEMA-based brushes, polymer coatings incorporating the tert-butylamino group reduced S. aureus adhesion by 3–4 orders of magnitude and achieved water contact angles as low as 28° [1]. The chlorohydrin group provides an additional covalent attachment point to surface hydroxyls introduced during the electrografting step, potentially improving long-term adhesion stability under physiological fluid exposure. This addresses ISO 10993 requirements for non-leaching antimicrobial medical devices, where leachable quaternary ammonium compounds from DMAEMA-based coatings pose cytotoxicity risks.

Wash-Durable Antimicrobial and Repellent Textile Finishes for Healthcare and Military Applications

Current antimicrobial textile finishes based on DMAEMA or silver nanoparticles suffer from leaching during laundering, with antibacterial properties often disappearing after 15 washing cycles . This compound's chlorohydrin moiety enables covalent bonding to cotton cellulose –OH groups, providing the wash durability reported for CHPMA copolymers in fluoroalkyl textile finishes [2]. The built-in tert-butylamino biocidal group eliminates the need for a separate post-treatment antimicrobial step (e.g., quaternization or N-halamine bleach activation as required for CHPMA-only fabrics [3]), reducing processing complexity to a single coating-and-cure operation.

Antimicrobial Denture Base Acrylic Resins with Tunable Flexibility and Surface Wettability

Incorporation of this monomer into heat-polymerized PMMA denture base resins provides simultaneous antimicrobial activity and plasticization. Clinical studies with PTBAEMA (sharing the identical pharmacophore) demonstrated that 10 wt% loading reduced S. aureus biofilm by >4 log cycles and S. mutans by ~2.4 log cycles [4], while DSC data confirmed a significant Tg decrease, improving flexibility [5]. The chlorohydrin group may additionally improve bonding at the resin-tooth interface through covalent reaction with residual dentin collagen amines—a hypothesis testable in future work.

Self-Crosslinking Cationic Polyacrylate Latexes for Water-Resistant Wood and Paper Coatings

The chlorohydrin group enables post-polymerization self-crosslinking via nucleophilic displacement, as demonstrated in cationic polyacrylate latexes where water absorption was reduced 6.5-fold (from 60.04% to 9.18%) through incorporation of a chlorohydroxypropyl-functional monomer . This compound would simultaneously impart antimicrobial protection to the dried film via the tert-butylamino group, creating a dual-function binder suitable for antimicrobial wood primers, papermaking wet-end additives, and food-packaging coatings where both water resistance and hygiene are critical performance requirements.

Application
Selection Property
Validation Focus
Non-leaching antimicrobial surface studies
Dual biocide-anchor monomer design; covalent attachment capability
Leaching resistance under fluid exposure; bacterial adhesion reduction
Durable antimicrobial textile research
Covalent cellulose bonding and intrinsic contact-kill activity
Laundering cycle retention; antibacterial activity after repeated washing
Antimicrobial dental acrylic resin studies
Simultaneous plasticization and contact-kill function
Biofilm reduction endpoints; flexural strength after monomer incorporation
Water-resistant antimicrobial coating research
Self-crosslinking via chlorohydrin and built-in biocide
Water absorption reduction; film bioactivity after curing
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